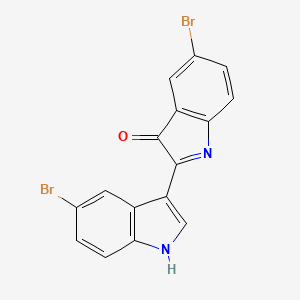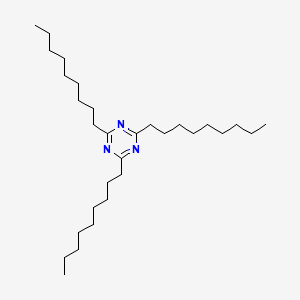
2,4,6-Tri(nonyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(nonyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The nonyl groups attached to the 2, 4, and 6 positions of the triazine ring make this compound highly hydrophobic and increase its molecular weight.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(nonyl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium salts as the nitrogen source. One efficient method is the iron-catalyzed cyclization of aldehydes with ammonium iodide under air atmosphere. This method provides a straightforward and atom-efficient approach to synthesizing 2,4,6-trisubstituted 1,3,5-triazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available aldehydes and ammonium salts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts such as iron or other transition metals can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,4,6-Tri(nonyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and benzoyl peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution can introduce various functional groups in place of the nonyl groups.
科学研究应用
2,4,6-Tri(nonyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: Used as an additive in lubricants and polymers to enhance their properties.
作用机制
The mechanism by which 2,4,6-Tri(nonyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as proteins and lipids. The nonyl groups increase the compound’s hydrophobicity, allowing it to integrate into lipid membranes and affect membrane fluidity and protein function. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules .
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,4,6-Tribromophenol: A brominated phenol used as a flame retardant.
Uniqueness
2,4,6-Tri(nonyl)-1,3,5-triazine is unique due to its combination of a triazine ring and long nonyl chains, which confer distinct hydrophobic properties and potential for diverse chemical reactions. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.
属性
CAS 编号 |
30362-98-2 |
|---|---|
分子式 |
C30H57N3 |
分子量 |
459.8 g/mol |
IUPAC 名称 |
2,4,6-tri(nonyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H57N3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI 键 |
FFJWZOAZOFYZLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCC)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


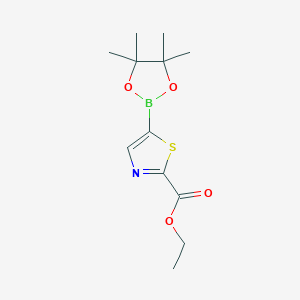

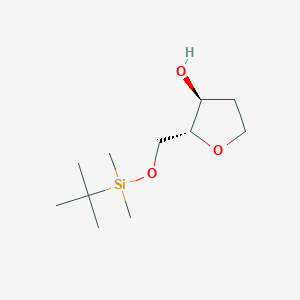

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

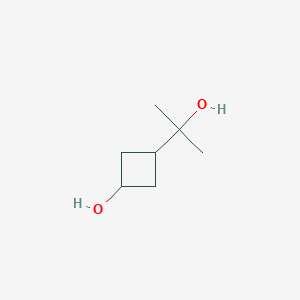
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
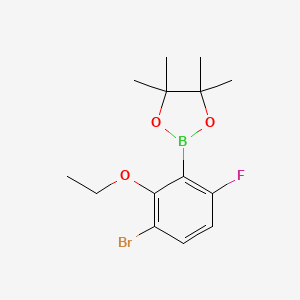
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
